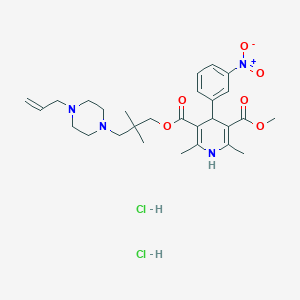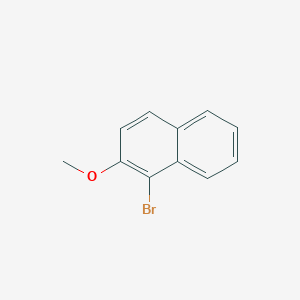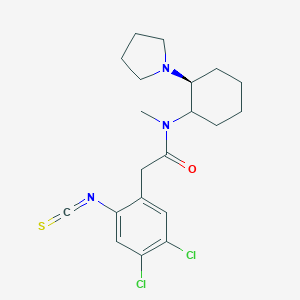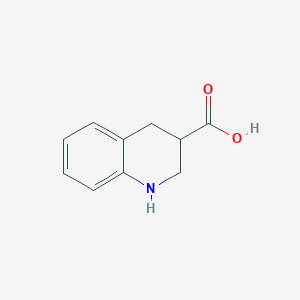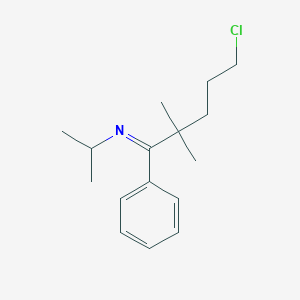
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine, also known as CDP-1, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of amphetamine and is known to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine is complex and not fully understood. It is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine may also act as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Effets Biochimiques Et Physiologiques
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase locomotor activity in rodents, enhance learning and memory, and improve mood. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has also been shown to have anxiolytic and anti-depressant effects, which could have significant implications for the treatment of mental health disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine for use in lab experiments is its potent and selective effects on dopamine and norepinephrine release. This makes it an excellent tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the use of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine in lab experiments is limited by its potential for toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are many potential future directions for research on N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine. One area of interest is the development of new derivatives of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine that have improved potency and selectivity for dopamine and norepinephrine release. Another area of interest is the exploration of the potential therapeutic effects of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine in the treatment of neurological and mental health disorders. Finally, further research is needed to fully understand the mechanism of action of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine and its potential for toxicity.
Méthodes De Synthèse
The synthesis of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine involves the reaction of 5-chloro-2,2-dimethyl-1-phenyl-pentan-1-one with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been shown to have a potent effect on the release of dopamine and norepinephrine in the brain, which could have significant implications for the treatment of neurological disorders such as Parkinson's disease and depression.
Propriétés
Numéro CAS |
123529-03-3 |
|---|---|
Nom du produit |
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine |
Formule moléculaire |
C16H24ClN |
Poids moléculaire |
265.82 g/mol |
Nom IUPAC |
5-chloro-2,2-dimethyl-1-phenyl-N-propan-2-ylpentan-1-imine |
InChI |
InChI=1S/C16H24ClN/c1-13(2)18-15(14-9-6-5-7-10-14)16(3,4)11-8-12-17/h5-7,9-10,13H,8,11-12H2,1-4H3 |
Clé InChI |
JWXDOABQNLEIRF-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(C1=CC=CC=C1)C(C)(C)CCCCl |
SMILES canonique |
CC(C)N=C(C1=CC=CC=C1)C(C)(C)CCCCl |
Synonymes |
N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



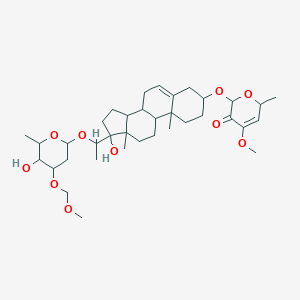
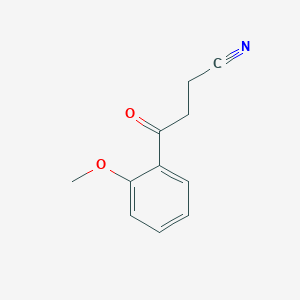
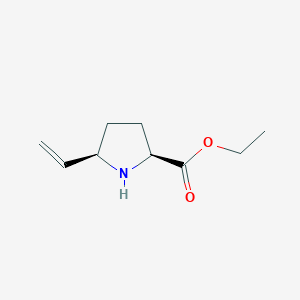
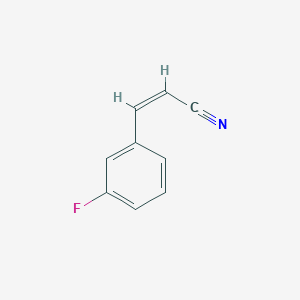
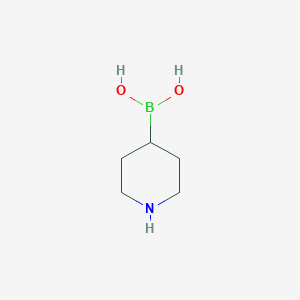
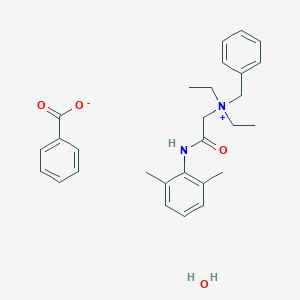
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
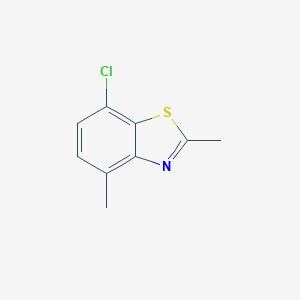
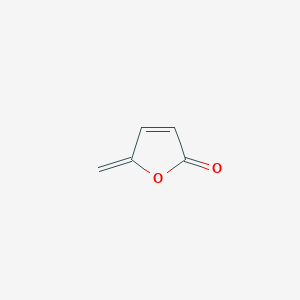
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
